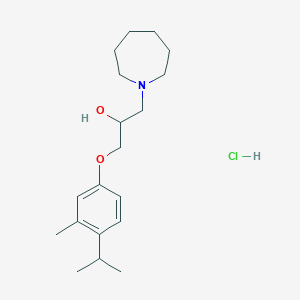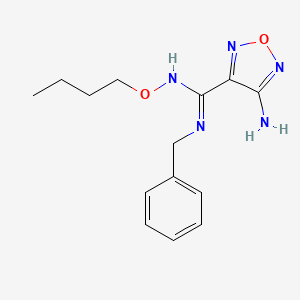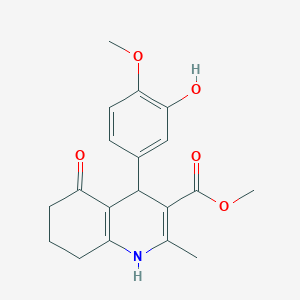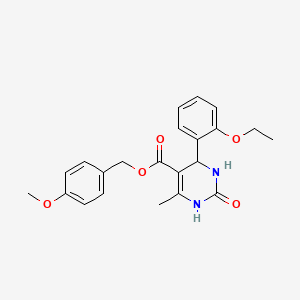
1-(1-azepanyl)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-azepanyl)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride, commonly known as AZI, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of beta-blockers, which are drugs that are commonly used to treat high blood pressure, heart failure, and other cardiovascular conditions. AZI is a relatively new compound, and its synthesis, mechanism of action, and physiological effects are still being studied.
科学研究应用
AZI has been studied for its potential therapeutic applications in a variety of fields, including cardiovascular disease, cancer, and neurological disorders. In cardiovascular disease, AZI has been shown to have potential as a treatment for hypertension, heart failure, and arrhythmias. In cancer research, AZI has been studied for its potential to inhibit tumor growth and metastasis. In neurological disorders, AZI has been studied for its potential to improve cognitive function and reduce inflammation.
作用机制
The exact mechanism of action of AZI is not fully understood, but it is known to be a beta-blocker that acts on beta-adrenergic receptors in the body. Beta-adrenergic receptors are proteins that are found in many tissues throughout the body, including the heart, lungs, and brain. When these receptors are activated, they can cause a variety of physiological responses, including increased heart rate, bronchodilation, and increased blood pressure. AZI is thought to block the effects of these receptors, which can lead to a reduction in heart rate, blood pressure, and other physiological responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AZI are still being studied, but some research has suggested that it may have anti-inflammatory properties, as well as the potential to improve cognitive function and reduce oxidative stress. In animal studies, AZI has been shown to reduce tumor growth and metastasis, as well as improve heart function in models of heart failure.
实验室实验的优点和局限性
One advantage of using AZI in lab experiments is that it is a relatively new compound, which means that there is still much to be learned about its properties and potential therapeutic applications. However, one limitation is that there is limited information available about its pharmacokinetics and pharmacodynamics, which can make it difficult to design experiments that accurately reflect its effects in the body.
未来方向
There are many potential future directions for research on AZI, including further studies on its mechanism of action, potential therapeutic applications, and pharmacokinetics and pharmacodynamics. Additionally, future research could focus on developing new synthetic methods for AZI that are more efficient and cost-effective. Finally, more research is needed to determine the safety and efficacy of AZI in humans, which will be essential for its eventual clinical use.
In conclusion, 1-(1-azepanyl)-3-(4-isopropyl-3-methylphenoxy)-2-propanol hydrochloride, or AZI, is a promising new compound that has potential therapeutic applications in a variety of fields. Its synthesis method, mechanism of action, and physiological effects are still being studied, and there is much to be learned about its properties and potential uses. Future research will be essential for determining the safety and efficacy of AZI in humans, as well as developing new synthetic methods and exploring its potential therapeutic applications.
合成方法
The synthesis of AZI involves a multi-step process that begins with the reaction of 4-isopropyl-3-methylphenol with epichlorohydrin to form 1-chloro-3-(4-isopropyl-3-methylphenoxy)-2-propanol. This intermediate is then reacted with azepane to form 1-(1-azepanyl)-3-(4-isopropyl-3-methylphenoxy)-2-propanol. The final step involves the conversion of this compound to its hydrochloride salt form, which is the most commonly used form of AZI in research.
属性
IUPAC Name |
1-(azepan-1-yl)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO2.ClH/c1-15(2)19-9-8-18(12-16(19)3)22-14-17(21)13-20-10-6-4-5-7-11-20;/h8-9,12,15,17,21H,4-7,10-11,13-14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIHMBUBJOMPRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CN2CCCCCC2)O)C(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5164297.png)

![1-[(4-chlorophenyl)amino]-3-(3-methoxyphenoxy)-2-propanol](/img/structure/B5164300.png)
![ethyl 4-{[(1,2-dimethyl-1H-benzimidazol-5-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5164307.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5164315.png)
![N-(2-chlorophenyl)-2-{[4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5164322.png)
![4-{5-[4-(2-bromobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B5164336.png)



![diisopropyl 4-[5-(2,5-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5164352.png)
![2-[(2-hydroxyphenyl)diazenyl]-1-benzothiophene-3-ol](/img/structure/B5164356.png)
![2-(allylthio)-4-[(5-iodo-2-furyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5164363.png)
![N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5164386.png)